molecular formula C7H13BrO2 B14021245 5-Bromo-2,2-dimethylpentanoic acid CAS No. 82884-95-5

5-Bromo-2,2-dimethylpentanoic acid

Cat. No.: B14021245
CAS No.: 82884-95-5
M. Wt: 209.08 g/mol
InChI Key: KZAMQAAMEOXHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a brominated derivative of pentanoic acid and is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,2-dimethylpentanoic acid typically involves the bromination of 2,2-dimethylpentanoic acid. One common method is the reaction of 2,2-dimethylpentanoic acid with bromine in the presence of a radical initiator. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of bromine and a radical initiator, with careful monitoring of reaction parameters to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 5-Hydroxy-2,2-dimethylpentanoic acid.

    Reduction: 2,2-Dimethylpentanoic acid.

    Oxidation: This compound derivatives.

Scientific Research Applications

5-Bromo-2,2-dimethylpentanoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, such as gemfibrozil, which is used to treat hyperlipidemia.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in the synthesis of gemfibrozil, it acts as a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,2-dimethylpentanoic acid is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

5-bromo-2,2-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMQAAMEOXHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579542
Record name 5-Bromo-2,2-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82884-95-5
Record name 5-Bromo-2,2-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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